(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol

Chiral Building Block Enantiomeric Purity Asymmetric Synthesis

(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol (CAS 119596-05-3), with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 g/mol, is a chiral secondary alcohol bearing a 3-bromoisoxazole ring. The compound features a singular (R)-configured stereocenter alpha to the heterocycle, making it a valuable enantiopure synthon for asymmetric synthesis.

Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
Cat. No. B13448155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
Molecular FormulaC5H6BrNO2
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NO1)Br)O
InChIInChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3/t3-/m1/s1
InChIKeyWGLGIWBDQVBWJP-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol: Key Chiral Isoxazole Intermediate


(1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol (CAS 119596-05-3), with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 g/mol, is a chiral secondary alcohol bearing a 3-bromoisoxazole ring . The compound features a singular (R)-configured stereocenter alpha to the heterocycle, making it a valuable enantiopure synthon for asymmetric synthesis. Its structure situates it at an intersection of halogenated heterocycle and chiral alcohol chemistry, which fundamentally distinguishes its reactivity profile from achiral or racemic analogs [1].

Why Generic Substitutes Cannot Directly Replace (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol in Synthesis


Simple substitution of this compound with its racemate, opposite enantiomer, or 3-chloro analog is scientifically untenable for programs requiring stereochemical fidelity. The (R)-configuration is critical for downstream stereoinduction; utilizing the (S)-enantiomer or racemic material introduces the incorrect stereoisomer, leading to diastereomeric mixtures in subsequent steps and potentially abolishing biological activity, as demonstrated by the 30-100 fold difference in receptor affinity between stereoisomeric pairs of structurally related 3-bromo-isoxazolyl amino alcohols [1]. Furthermore, the 3-bromo substituent offers a rated advantage over the 3-chloro variant in transition-metal-catalyzed cross-coupling diversification (e.g., Suzuki-Miyaura), enabling broader derivatization of the core scaffold .

Quantitative Differentiation Evidence for (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol vs. Alternatives


Stereochemical Fidelity: Enantiomeric Excess and Downstream Impact vs. Racemate

The stereochemical integrity of the (R)-configured alcohol is paramount for its utility. In a direct enzymatic comparison within the same synthetic route to Broxaterol, the (R)-enantiomer of the related 3-bromo-isoxazolyl bromohydrin was produced with 97% enantiomeric excess (ee) via lipase-catalyzed kinetic resolution, while the (S)-enantiomer was obtained via alcohol dehydrogenase reduction in >98% ee [1]. This demonstrates that the (R) and (S) forms are chemically distinct entities requiring different enzymatic catalysts and conditions for their production, which directly transfers to their value as building blocks. The racemic mixture, lacking the defined chirality, would yield a mixture of diastereomers in any subsequent diastereoselective step.

Chiral Building Block Enantiomeric Purity Asymmetric Synthesis

C-Br vs. C-Cl Reactivity: Cross-Coupling Efficiency for Scaffold Diversification

The 3-bromine substituent on the isoxazole ring is a superior leaving group compared to the 3-chlorine analog in palladium-catalyzed cross-coupling reactions. A patent process for the preparation of 3,5-disubstituted isoxazoles indicates that both 3-bromo and 3-chloro compounds can be derived from the same synthetic route, but their downstream reactivity diverges significantly [1]. The 3-bromoisoxazole core is specifically documented to participate in Suzuki-Miyaura, Stille, and Negishi couplings to introduce diverse carbon substituents [2]. In the context of a chiral alcohol intermediate like the target compound, the retention of the bromine atom is critical, as a chlorine substituent would substantially reduce cross-coupling reactivity and limit the scope of accessible biaryl derivatives.

Cross-Coupling Suzuki-Miyaura Halogenated Isoxazole

Stereochemistry-Driven Biological Activity: (S,R) vs. (R,R) Enantiomer Pairs at Beta-Adrenergic Receptors

The biological consequence of the alcohol stereochemistry is profound. A study on 3-bromo-isoxazolyl amino alcohols, which incorporate the same (R)-configured alcohol motif as the target compound, demonstrated that the (S,R)-diastereomers (combining an (S)-amino carbon and an (R)-alcohol carbon) display high-affinity binding (Ki 2.82-66.7 nM) at β2-adrenergic receptors, whereas the corresponding (R,R)-diastereomers have 30-100 fold lower affinity [1]. This illustrates a fundamental structure-activity relationship where the (R)-alcohol configuration is necessary but not sufficient for high activity; however, inverting this center to the (S) configuration in a matched pair leads to a dramatic loss of potency. The target compound, as the pure (R)-alcohol, thus constitutes the essential stereochemically defined building block for constructing these active pharmacophores.

Beta-Adrenergic Receptor Stereoselectivity Eudismic Ratio

Broxaterol: Outperforming Salbutamol in Oral Bioavailability via the 3-Bromo-Isoxazole Motif

The most advanced molecule derived from the 3-bromo-isoxazole-5-yl ethanol scaffold is Broxaterol (Z 1170), a selective β2-adrenergic agonist. In a preclinical comparison, broxaterol demonstrated a higher effectiveness than salbutamol when administered orally, despite showing similar in vitro potency [1]. The specific 3-bromo substituent was found to be essential; a series of related isoxazole derivatives showed that replacing this bromine with other groups or altering the heterocycle abolished the desired agonistic activity, underscoring the non-substitutable role of the 3-bromo-isoxazole core [2]. The target compound serves as a key late-stage intermediate for synthesizing broxaterol analogs.

Broxaterol Oral Bioavailability β2-Agonist Isoxazole

High-Impact Application Scenarios for (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol Based on Documented Evidence


Enantioselective Synthesis of β2-Adrenergic Agonist Pharmacophores (Broxaterol Class)

The primary documented application is as a chiral building block for the construction of potent and selective β2-adrenergic receptor agonists. The evidence confirms that the (R)-configuration is essential for accessing the high-affinity (S,R)-diastereomers (Ki 2.82-66.7 nM at β2-AR) [1]. The 3-bromine atom, retained in the final pharmacophore, is critical for activity, as analogs lacking this substituent lose agonistic function [2]. Researchers developing inhaled or oral bronchodilators can directly utilize this intermediate to construct the amino alcohol side chain via nucleophilic displacement of the bromine or epoxide formation.

Chiral Heterocyclic Building Block for Parallel Medicinal Chemistry and Library Synthesis

The combination of a stereodefined alcohol and a brominated isoxazole makes this compound a versatile diversification point. The alcohol can be readily oxidized to a ketone for further condensation or reduced to generate an ethyl substituent, while the bromine atom serves as a handle for Suzuki-Miyaura, Stille, or Negishi cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups [3]. This dual functionality enables the rapid generation of chiral compound libraries for structure-activity relationship (SAR) studies, distinguishing it from non-halogenated or achiral isoxazole alcohols that offer fewer derivatization options.

Chiral Reference Standard and Analytical Characterization in Enantioselective Assays

Given its defined (R)-configuration with a documented synthetic route achieving up to 97% ee [2], this compound can serve as an analytical reference standard for chiral HPLC method development. It can be used to calibrate chromatographic systems for the separation of enantiomers in related isoxazole series, ensuring the quality control of intermediates in drug substance synthesis. This contrasts with analogous compounds where such explicit ee data is not reported in the public domain.

Intermediate for Bioisosteric Replacement of Catechol in Adrenergic Ligand Design

The 3-bromo-isoxazole ring functions as a bioisostere of the catechol moiety found in endogenous adrenergic neurotransmitters and reference drugs like Isoproterenol [4]. The (1R)-alcohol replaces the benzylic alcohol of the catechol framework, enabling the design of metabolically stable β2-agonists that avoid catechol-O-methyltransferase (COMT) degradation. This application is evidence-backed by the successful clinical development of Broxaterol, which demonstrated higher oral effectiveness than salbutamol in preclinical models [5].

Quote Request

Request a Quote for (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.